3-Amino-3-(oxolan-2-yl)propanamide
Description
3-Amino-3-(oxolan-2-yl)propanamide is a heterocyclic compound featuring a tetrahydrofuran (oxolan) ring and a propanamide backbone with an amino substituent. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the amide and amino groups) and conformational rigidity (due to the oxolan ring). Applications may include pharmaceutical intermediates or bioactive molecule precursors, though further pharmacological data are required to confirm its utility.
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-2-yl)propanamide |
InChI |
InChI=1S/C7H14N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H2,9,10) |
InChI Key |
BTYNZKPWZGQFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(oxolan-2-yl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of oxirane with an appropriate amine under controlled conditions to form the oxolane ring, followed by the introduction of the amino and amide groups. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-3-(oxolan-2-yl)propanamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(oxolan-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-3-(oxolan-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 3-Amino-3-(oxolan-2-yl)propanamide and related compounds:
Key Observations :
- Heterocyclic Complexity : The compound from (CAS 929972-45-2) incorporates both oxolan and triazole rings, suggesting enhanced metabolic stability compared to simpler structures .
Biological Activity
3-Amino-3-(oxolan-2-yl)propanamide is a compound characterized by its unique oxolane structure and amino functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. Understanding its interactions with biological macromolecules is crucial for elucidating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-Amino-3-(oxolan-2-yl)propanamide is , with a molecular weight of approximately 115.15 g/mol. The presence of the oxolane ring contributes to its unique reactivity and biological properties.
The biological activity of 3-Amino-3-(oxolan-2-yl)propanamide is primarily linked to its ability to interact with various biomolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their structure and function.
- Hydrophobic Interactions : The oxolane ring facilitates hydrophobic interactions, which are vital for binding to enzyme active sites or receptor sites.
These interactions can modulate enzyme activity and affect metabolic pathways, suggesting a role in various physiological processes.
Biological Activity Studies
Research has indicated several areas where 3-Amino-3-(oxolan-2-yl)propanamide exhibits biological activity:
Enzyme Inhibition
Studies have shown that this compound may inhibit specific enzymes, potentially leading to therapeutic applications. For example, it has been investigated for its effects on GABA transporters, with preliminary findings suggesting significant inhibition rates.
Receptor Binding
Binding assays have indicated that 3-Amino-3-(oxolan-2-yl)propanamide can interact with various receptors, which may influence signaling pathways involved in cellular communication and response.
Case Studies and Experimental Findings
Synthesis and Applications
The synthesis of 3-Amino-3-(oxolan-2-yl)propanamide typically involves the following steps:
- Formation of the Oxolane Ring : Utilizing cyclization reactions from commercially available starting materials.
- Introduction of the Amino Group : Achieved through nucleophilic substitution reactions.
- Amidation : Formation of the amide bond using coupling agents.
This compound has potential applications in:
- Pharmaceutical Development : As a candidate for drug development targeting neurological disorders due to its interaction with neurotransmitter systems.
- Biochemical Research : As a tool for studying metabolic pathways and enzyme functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
